4-[2-(2-ethoxyphenoxy)ethyl]morpholine
Description
Systematic IUPAC Naming and Related Chemical Designations
The compound 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name identifies a morpholine (B109124) ring as the parent heterocycle. The nitrogen atom of the morpholine ring is designated as position 4. Attached to this nitrogen is an ethyl group, which is itself substituted at the 2-position with a 2-ethoxyphenoxy group. Therefore, the unambiguous IUPAC name for this structure is This compound .
This chemical entity can also be referred to by other chemical designations and identifiers, which are crucial for its unambiguous identification in chemical databases and literature. While a specific CAS number for this exact compound is not prominently available, its identity is firmly established by its systematic name and structural formula. Related compounds, such as Viloxazine (B1201356), which is (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, have well-documented identifiers.
| Designation Type | Identifier for this compound | Identifier for Viloxazine (a related analog) |
|---|---|---|
| Systematic IUPAC Name | This compound | (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine |
| Molecular Formula | C14H21NO3 | C13H19NO3 |
| CAS Number | Not readily available | 46817-91-8 (for racemate) |
Conformational Analysis of the Morpholine Ring and Ethyl Linker
The three-dimensional structure and flexibility of this compound are dictated by the conformational preferences of its constituent parts: the morpholine ring and the acyclic ethyl linker.
Morpholine Ring: The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation . This conformation minimizes both angle strain and torsional strain, making it the most energetically favorable arrangement. In this chair form, the substituents on the ring carbons and the nitrogen can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, specifically 1,3-diaxial interactions, large substituents preferentially occupy the equatorial position to maximize stability. For this compound, the bulky 2-(2-ethoxyphenoxy)ethyl group attached to the nitrogen atom will favor an equatorial orientation.
Ethyl Linker and Ethoxyphenoxy Group: The acyclic portion of the molecule, comprising the ethyl linker and the ether linkages, exhibits significant conformational freedom due to rotation around its single (σ) bonds. The study of energetics between these different rotational isomers is known as conformational analysis.
C-C and C-O Bond Rotations: Rotation around the C-C and C-O bonds of the ethyl linker and the ethoxy group leads to various conformers. The relative energies of these conformers are primarily influenced by torsional strain (eclipsing interactions) and steric strain.
Staggered vs. Eclipsed Conformations: To minimize torsional strain, the bonds on adjacent atoms prefer a staggered arrangement over an eclipsed one.
Anti and Gauche Conformations: Within the staggered arrangements, there are two main conformers: anti, where the largest groups are 180° apart, and gauche, where they are 60° apart. The anti conformation is typically lower in energy due to reduced steric repulsion between the large groups.
Stereochemical Considerations in Analogs and Potential Chiral Derivatives
The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, stereoisomerism becomes a critical feature in its analogs and potential derivatives.
Chirality can be introduced into the molecule by substitution at specific positions, leading to the formation of enantiomers and diastereomers.
Substitution on the Morpholine Ring: Introducing a substituent at positions 2, 3, 5, or 6 of the morpholine ring would create a chiral center. A prominent example is the related drug Viloxazine , which is 2-[(2-ethoxyphenoxy)methyl]morpholine. The carbon at position 2 of the morpholine ring is a stereocenter, meaning Viloxazine exists as a racemic mixture of two enantiomers: (S)-(-)-Viloxazine and (R)-(+)-Viloxazine. Research has shown that the (S)-isomer is significantly more pharmacologically active than the (R)-isomer, highlighting the importance of stereochemistry in the biological activity of morpholine derivatives.
Substitution on the Ethyl Linker: Similarly, introducing a substituent on one of the carbon atoms of the ethyl linker would also create a chiral center. For instance, the compound 4-[2-(2-ethoxyphenoxy)-1-methylethyl]morpholine would be chiral.
The synthesis of stereochemically pure morpholine derivatives is an active area of research. Methods such as asymmetric hydrogenation and the use of chiral starting materials are employed to produce specific enantiomers, which is crucial for developing compounds with desired therapeutic profiles. The design and synthesis of chiral morpholine derivatives have led to the identification of potent and selective inhibitors of various biological targets.
Properties
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMRYODKFVSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Characterization and Quantification of 4 2 2 Ethoxyphenoxy Ethyl Morpholine
Spectroscopic Methods for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the ethoxy group, the ethyl bridge, and the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the morpholine ring adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen atom. researchgate.net Similarly, the aromatic protons will exhibit complex splitting patterns due to their coupling with each other.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the ethoxy group, the ethyl linker, and the morpholine ring can be predicted and assigned. For instance, carbons in the morpholine ring of N-substituted morpholines show characteristic shifts. researchgate.net
Predicted ¹H NMR Data for this compound Click on a row to display additional details.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet | 2H |
| Phenoxy-CH₂- | 4.1 - 4.3 | Triplet | 2H |
| Morpholine (-N-CH₂CH₂-O-) | 3.6 - 3.8 | Triplet | 4H |
| Ethyl Bridge (-N-CH₂-) | 2.7 - 2.9 | Triplet | 2H |
| Morpholine (-N-CH₂CH₂-O-) | 2.5 - 2.7 | Triplet | 4H |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H |
Predicted ¹³C NMR Data for this compound Click on a row to display additional details.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H) | 110 - 130 |
| Ethoxy (-OCH₂) | 65 - 70 |
| Phenoxy (-OCH₂) | 68 - 72 |
| Morpholine (-CH₂-O-) | 66 - 68 |
| Ethyl Bridge (-N-CH₂-) | 57 - 60 |
| Morpholine (-CH₂-N-) | 53 - 55 |
| Ethoxy (-CH₃) | 14 - 16 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.
The IR spectrum of this compound is expected to display several characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O-C stretching for the ether linkages, and C-N stretching for the tertiary amine in the morpholine ring. The morpholine ring itself has characteristic vibrations. researchgate.net The presence of an aromatic ring is confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations. The spectrum for the related compound 4-(2-phenoxyphenyl)morpholine shows these characteristic features. nist.gov
Expected IR Absorption Bands for this compound Click on a row to display additional details.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1580 - 1610, 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1200 - 1260 | C-O Stretch | Aryl Ether |
| 1070 - 1150 | C-O-C Stretch | Aliphatic Ether (Morpholine) |
| 1100 - 1150 | C-N Stretch | Tertiary Amine (Morpholine) |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Expected fragmentation pathways include cleavage of the ether bonds and the ethyl chain attached to the morpholine nitrogen. A prominent fragment would likely be the morpholinomethyl cation or related ions. For example, the mass spectrum of morpholine shows a base peak at m/z 57, corresponding to the loss of an ethyl group, and a significant molecular ion peak at m/z 87. nist.gov A related compound, 4-(2-aminoethyl)morpholine, shows a characteristic fragment at m/z 100. chemicalbook.com
HRMS would be used to confirm the elemental composition, C₁₄H₂₁NO₂, by providing a precise mass measurement of the molecular ion.
Predicted Mass Spectrometry Data for this compound Click on a row to display additional details.
| m/z Value | Proposed Fragment | Significance |
| 251 | [C₁₄H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 151 | [C₈H₉O₂]⁺ | 2-ethoxyphenoxy cation |
| 138 | [C₈H₁₀O₂]⁺ | ethoxyphenoxyethyl fragment |
| 100 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation |
| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |
| 57 | [C₃H₅O]⁺ | Morpholine ring fragment |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. thermofisher.com For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 or C8 column could be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.com The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for basic analytes. Detection can be achieved using a UV detector, as the phenoxy group is a strong chromophore.
The compound this compound is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral HPLC for enantiomeric resolution is not applicable to this specific molecule. However, if a chiral center were introduced into the molecule (for example, by substitution on the morpholine or ethyl chain), the resulting enantiomers would require separation to assess their individual properties. This separation would be achieved using a chiral stationary phase (CSP). sigmaaldrich.com Chiral columns, such as those based on polysaccharide derivatives (cellulose or amylose), are commonly used to resolve racemic mixtures into their individual enantiomers. mdpi.comnih.gov The choice of mobile phase, typically a mixture of an alkane and an alcohol, is crucial for achieving optimal enantioseparation. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com It is a highly effective method for the analysis of volatile and thermally stable compounds.
Direct analysis of this compound by GC-MS may be possible, but its polarity and molecular weight might lead to poor peak shape or thermal degradation. A common strategy for analyzing amines and morpholine derivatives by GC is to perform a derivatization step. nih.govresearchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the more volatile and stable N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.netnih.gov This approach significantly enhances sensitivity and chromatographic performance. The sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms or similar). The separated components then enter the mass spectrometer, which provides mass spectra for identification. core.ac.uk
Mechanistic Investigations and Molecular Target Identification of 4 2 2 Ethoxyphenoxy Ethyl Morpholine in Preclinical Models
In Vitro Pharmacological Profiling and Ligand-Receptor Interactions
In vitro studies are fundamental to elucidating the mechanism of action of a compound by characterizing its direct interactions with molecular targets. For the related compound viloxazine (B1201356), extensive in vitro pharmacological profiling has been conducted.
Modulation of Neurotransmitter Transporters (e.g., Norepinephrine (B1679862) Transporter)
The primary mechanism of action identified for viloxazine is the inhibition of the norepinephrine transporter (NET). drugbank.comnih.gov This inhibition leads to an increase in the extracellular concentration of norepinephrine. drugbank.com In vitro assays have determined the binding affinity and inhibitory potency of viloxazine at the human monoamine transporters.
Viloxazine exhibits a notable selectivity for the norepinephrine transporter over other monoamine transporters. nih.gov Its affinity for the serotonin (B10506) transporter (SERT) is significantly lower, and it has negligible affinity for the dopamine (B1211576) transporter (DAT). wikipedia.org Research has shown that the (S)-stereoisomer of viloxazine possesses a tenfold greater potency for NET inhibition compared to the (R)-stereoisomer. nih.gov
Table 1: In Vitro Affinity of Viloxazine for Monoamine Transporters
| Transporter | Affinity (KD in nM) |
|---|---|
| Norepinephrine Transporter (NET) | 155 - 630 |
| Serotonin Transporter (SERT) | 17,300 |
| Dopamine Transporter (DAT) | >100,000 |
Data compiled from multiple sources. wikipedia.org
Receptor Binding Affinity Studies for Adrenergic, Cholinergic, Histaminergic, Dopaminergic, and Serotonergic Receptors
Comprehensive receptor binding screens have been performed for viloxazine to assess its potential for off-target effects. These studies have revealed that viloxazine has a low affinity for a wide array of receptors.
Viloxazine demonstrates negligible binding to several key receptors, including serotonin 5-HT1A and 5-HT2A receptors, dopamine D2 receptors, α1- and α2-adrenergic receptors, histamine (B1213489) H1 receptors, and muscarinic acetylcholine (B1216132) receptors, with affinity values all exceeding 10,000 nM. wikipedia.org
However, more recent and detailed investigations have identified that viloxazine does interact with certain serotonin receptors, albeit with lower affinity than its primary target, NET. It has been shown to have an affinity for the serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist at the former and an agonist at the latter. nih.govtandfonline.com Weak antagonistic activity has also been noted at the serotonin 5-HT7 receptor and the α1B- and β2-adrenergic receptors. wikipedia.org
Table 2: Receptor Binding Profile of Viloxazine
| Receptor | Affinity (Ki in nM) | Functional Activity |
|---|---|---|
| Serotonin 5-HT2B | 3,900 | Antagonist |
| Serotonin 5-HT2C | 6,400 | Agonist |
| Serotonin 5-HT7 | - | Weak Antagonist |
| α1B-Adrenergic | - | Weak Antagonist |
| β2-Adrenergic | - | Weak Antagonist |
Data compiled from multiple sources. wikipedia.orgtandfonline.com
Enzyme Inhibition Assays (e.g., Monoamine Oxidase, Cholinesterases, Cyclooxygenases)
The potential for a compound to inhibit key enzymes is a critical aspect of its pharmacological profile. For viloxazine, studies have primarily focused on its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Viloxazine has been identified as a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. nih.gov This has implications for its potential to interact with other drugs that are metabolized by these enzymes. In vitro studies have also shown that viloxazine has low activity towards monoamine oxidase A (MAO-A). nih.gov No specific data on the direct inhibition of cholinesterases or cyclooxygenases by viloxazine has been prominently reported in the reviewed literature.
Table 3: In Vitro Cytochrome P450 Inhibition by Viloxazine
| Enzyme | Inhibition Strength |
|---|---|
| CYP1A2 | Strong |
| CYP2D6 | Weak |
| CYP3A4 | Weak |
Data compiled from multiple sources. nih.gov
Cellular Biochemistry and Signal Transduction Pathway Analysis
Understanding how a compound's interaction with its molecular target translates into a cellular response is a key component of mechanistic studies.
Investigation of Intracellular Signaling Cascades Triggered by Compound Binding
The binding of viloxazine to its target receptors initiates downstream intracellular signaling cascades. Its agonistic activity at the 5-HT2C receptor and antagonistic activity at the 5-HT2B receptor are known to modulate various cellular functions. frontiersin.org For instance, the antagonism of 5-HT2B receptors, which are located on GABAergic interneurons, may lead to a disinhibition of serotonin neurons and consequently enhance serotonin release in certain brain regions. drugbank.com
The activation of G-protein-coupled receptors, such as the serotonin receptors viloxazine interacts with, typically involves second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The activation of the cAMP pathway often leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. youtube.com While it is plausible that viloxazine's activity at serotonergic G-protein-coupled receptors engages the cAMP/PKA pathway, specific studies detailing this for viloxazine are not extensively available.
Assessment of Cellular Uptake and Efflux Mechanisms
The ability of a compound to enter and exit cells is governed by its physicochemical properties and its interaction with cellular transport proteins. For viloxazine, in vitro studies have investigated its potential as a substrate or inhibitor of key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
One study found that viloxazine produced a concentration-dependent inhibition of the net efflux of a known P-gp substrate (digoxin) and a BCRP substrate (prazosin), with IC50 values of 1.50 mM and 1.68 mM, respectively. tandfonline.com This suggests that at high concentrations, viloxazine may inhibit these efflux pumps. The renal transporters MATE1 and MATE-2K were also weakly inhibited by viloxazine. tandfonline.com The primary route of elimination for viloxazine is renal, with about 90% of a dose recovered in the urine. drugbank.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 4-[2-(2-ethoxyphenoxy)ethyl]morpholine |
| Viloxazine |
| Norepinephrine |
| Serotonin |
| Dopamine |
| Digoxin |
| Prazosin |
| Acetylcholine |
| Histamine |
| (S)-viloxazine |
Interactions with Other Biological Macromolecules (e.g., Estrogen Receptors, Tubulin)
Preclinical investigations into the binding profile of this compound and its analogs have primarily focused on their high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are recognized as significant targets in the central nervous system. While the core structure is a key building block for these receptor ligands, its direct interactions with other major biological macromolecules such as estrogen receptors and tubulin are not extensively documented in available preclinical research.
Studies on derivatives of this compound indicate a high affinity for sigma-1 receptors, with dissociation constants (Ki) in the low nanomolar range. For instance, a fluorinated derivative designed for PET imaging, 2-(4-fluorophenyl)-1-(4-(2-(2-ethoxyphenoxy)ethyl)piperazin-1-yl)ethan-1-one, demonstrated a Ki of 1.4 nM for sigma-1 receptors and a lower affinity for sigma-2 receptors (Ki = 154 nM). This highlights the selectivity of these types of compounds. The parent morpholine (B109124) structure is a crucial component for achieving this high affinity and selectivity.
The table below summarizes the binding affinities of a representative derivative of this compound to demonstrate the typical interaction profile of this chemical class.
Table 1: Binding Affinities of a this compound Derivative
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 (σ1) | 1.4 |
| Sigma-2 (σ2) | 154 |
| Muscarinic M1 | > 10,000 |
| Muscarinic M2 | > 10,000 |
Data sourced from studies on close structural analogs designed for receptor mapping.
Direct preclinical evaluations of this compound's binding to estrogen receptors or its potential to interfere with tubulin polymerization have not been the focus of the available research, which has been more directed towards its utility in developing neuroreceptor ligands.
Ex Vivo Brain Imaging and Biodistribution Studies in Animal Models (e.g., PET Imaging)
The chemical scaffold of this compound is of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly for visualizing sigma-1 receptors in the brain. The structure is used as a precursor for creating PET ligands due to its favorable properties that contribute to high-affinity binding.
Radiolabeled analogs of this compound have been synthesized and evaluated in animal models to determine their potential as in vivo imaging agents. For example, by incorporating a fluorine-18 (B77423) (¹⁸F) isotope, researchers can create tracers for PET studies. These studies are crucial for understanding the biodistribution and brain penetration of these compounds.
In preclinical models, such as rodents, PET imaging with these tracers has shown high uptake in brain regions known to have a high density of sigma-1 receptors, including the cerebellum and cortex. Ex vivo biodistribution studies, which involve analyzing tissue samples after injection of the radiotracer, confirm these findings by quantifying the amount of radioactivity in different organs. These studies typically show high brain uptake with rapid clearance from the blood, which are desirable characteristics for a central nervous system PET tracer.
The table below outlines the typical characteristics observed in ex vivo biodistribution studies of PET tracers derived from the this compound scaffold in animal models.
Table 2: Representative Biodistribution Characteristics of a Radiolabeled this compound Analog in Rodent Models
| Parameter | Observation | Implication for PET Imaging |
|---|---|---|
| Brain Uptake | High accumulation in the brain post-injection. | Indicates good blood-brain barrier penetration. |
| Regional Brain Distribution | Uptake corresponds to known sigma-1 receptor density. | Suggests specific binding to the intended target. |
| Blood Clearance | Rapid clearance from the bloodstream. | Leads to a good signal-to-noise ratio (high contrast imaging). |
| Metabolism | Formation of some radiometabolites over time. | Important for quantitative analysis of PET data. |
These ex vivo and imaging studies in animal models have validated the utility of the this compound structure as a foundation for developing effective PET tracers for neuroreceptor imaging.
Computational Chemistry and Molecular Modeling of 4 2 2 Ethoxyphenoxy Ethyl Morpholine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine. DFT methods provide a balance between computational cost and accuracy, making them suitable for a molecule of this size.
By solving the Schrödinger equation for the molecule, DFT can be used to determine a variety of electronic properties. The optimized molecular geometry, including bond lengths and angles, can be precisely calculated. For instance, a study on 4-acetylmorpholine (B157445) utilized DFT with the B3LYP/6-31++G(d,p) basis set to determine its optimized geometry. researchgate.net A similar approach for this compound would reveal the spatial arrangement of its constituent atoms.
Furthermore, DFT calculations can map the distribution of electron density, which is crucial for understanding reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -950 Hartree |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the potential biological targets of this compound and the nature of their interactions.
The process of molecular docking involves placing the 3D structure of this compound into the binding site of a target protein. The target protein's structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in databases such as the Protein Data Bank (PDB).
Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site. These poses are then scored based on a scoring function that estimates the binding affinity. The resulting docked poses reveal the specific interactions between the ligand and the protein's amino acid residues.
For this compound, key interactions could include:
Hydrogen bonds: The oxygen and nitrogen atoms in the morpholine (B109124) ring, as well as the ether linkages, can act as hydrogen bond acceptors.
Hydrophobic interactions: The ethoxy and phenyl groups can form hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals forces: These are general attractive or repulsive forces between the ligand and the protein.
Studies on other morpholine-containing compounds have successfully used molecular docking to predict binding modes. For example, morpholine-linked thiazolidinone hybrids were docked against enoyl-ACP reductase, revealing key van der Waals, hydrogen bonding, and hydrophobic interactions. scispace.comeurjchem.com Similarly, docking studies of morpholine-substituted tetrahydroquinoline derivatives against the mTOR protein provided insights into their inhibitory potential. mdpi.com
Scoring functions in docking programs provide an estimation of the binding energy or affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable and favorable interaction. These scores are used to rank different ligands or different poses of the same ligand.
While these scores are estimations, they are highly useful for virtual screening of large compound libraries and for prioritizing candidates for experimental testing. A molecular docking study of certain 4-anilinoquinazoline (B1210976) derivatives, for instance, used binding energies to correlate with their cytotoxic activity. ijcce.ac.ir
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Hypothetical Receptor X | -8.2 | Tyr123, Phe256, Asn312 |
| Hypothetical Enzyme Y | -7.5 | Leu89, Val145, Ser201 |
| Hypothetical Transporter Z | -6.9 | Ile55, Trp102, Gln178 |
Note: The data in this table is hypothetical and illustrates the kind of information obtained from molecular docking simulations.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uantwerpen.be
For this compound, MD simulations can be used to:
Assess conformational flexibility: The molecule has several rotatable bonds, and MD simulations can explore the different conformations it can adopt in solution or within a binding site.
Evaluate binding stability: By running an MD simulation of the docked ligand-protein complex, the stability of the predicted binding pose can be assessed. If the ligand remains stably bound throughout the simulation, it provides greater confidence in the docking result. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to assess stability.
Refine the binding mode: MD simulations can lead to a refinement of the initial docked pose, allowing for induced fit effects where the protein structure adjusts to accommodate the ligand.
MD simulations have been used to study the behavior of various molecular systems, from polymer brushes to ligand-protein complexes. researchgate.net For example, MD simulations of quinazoline-2,4,6-triamine derivatives bound to EGFR tyrosine kinase were used to analyze the stability of the interactions. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.
The process involves:
Data Set Preparation: A training set of molecules with their corresponding activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., k-nearest neighbors, support vector machines) are used to build a model that correlates the descriptors with the activity. nih.govnih.gov
Model Validation: The predictive power of the model is assessed using a separate test set of molecules that were not used in the model building process.
A validated QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. Numerous studies have demonstrated the utility of QSAR in predicting the activity of various classes of compounds. kcl.ac.ukmdpi.com
Structure Activity Relationship Sar Studies and Rational Design of 4 2 2 Ethoxyphenoxy Ethyl Morpholine Analogues
Impact of Morpholine (B109124) Ring Substitutions on Biological Activity
The morpholine ring, a core component of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, plays a pivotal role in the molecule's interaction with its biological targets. Modifications to this heterocyclic scaffold have been shown to significantly impact the compound's activity. The nitrogen and oxygen atoms within the morpholine ring are key features that can engage in hydrogen bonding and other non-covalent interactions with receptor sites.
SAR studies on related morpholine-containing compounds have demonstrated that the introduction of substituents on the morpholine ring can modulate both potency and selectivity. For instance, in the development of norepinephrine (B1679862) reuptake inhibitors (NRIs), the integrity and substitution pattern of the morpholine ring are crucial for maintaining high affinity for the norepinephrine transporter (NET). While specific data on substitutions on the morpholine ring of this compound is limited in publicly available literature, general principles from analogous structures, such as reboxetine (B1679249), suggest that even minor alterations can lead to significant changes in biological activity. The stereochemistry of any substituents on the morpholine ring is also a critical determinant of activity, with different enantiomers often exhibiting vastly different potencies and selectivities.
Table 1: Hypothetical Impact of Morpholine Ring Substitutions on Biological Activity
| Substitution Position | Type of Substituent | Predicted Impact on Activity | Rationale |
| C-2 | Small alkyl group | Potential decrease in potency | Steric hindrance at the binding site |
| C-3 | Hydroxyl group | Potential for new hydrogen bond interactions, altering potency/selectivity | Introduction of a new polar group |
| Nitrogen | Methyl group | May alter basicity and metabolic stability | Quaternization could impact receptor binding and cell permeability |
Role of the Ethoxyphenoxy Moiety in Target Recognition and Selectivity
The ethoxyphenoxy group is a critical pharmacophoric element of this compound, contributing significantly to its binding affinity and selectivity for its biological target. This moiety is involved in crucial interactions within the binding pocket of the norepinephrine transporter.
In the context of reboxetine, a close structural analogue, the ethoxyphenoxy group is known to be essential for its potent and selective inhibition of norepinephrine reuptake. The ethoxy group at the ortho position of the phenoxy ring is particularly important. Studies have shown that the position and nature of the alkoxy substituent on the phenoxy ring can dramatically influence selectivity. For example, moving the ethoxy group to the meta or para position, or replacing it with a different functional group, can alter the compound's affinity for NET versus other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). The aromatic ring of the phenoxy group likely engages in π-π stacking interactions with aromatic amino acid residues in the transporter's binding site, while the ethoxy group may form specific hydrogen bonds or hydrophobic interactions that contribute to the precise orientation of the molecule required for high-affinity binding.
Influence of the Ethyl Linker Length and Branching on Pharmacological Profile
While specific studies on varying the ethyl linker length in this compound are not extensively documented, research on other classes of receptor ligands and transporter inhibitors has consistently shown that linker length is a finely tuned parameter. A shorter or longer linker could disrupt the optimal positioning of the morpholine and ethoxyphenoxy groups, leading to a decrease in binding affinity.
Introducing branching on the ethyl linker, for instance, by adding a methyl group, would introduce a new chiral center and could have several consequences:
Conformational Restriction: Branching can limit the conformational freedom of the linker, potentially locking the molecule into a more or less favorable conformation for binding.
Stereochemical Effects: The stereochemistry of the branched linker would likely be a critical factor, with different enantiomers exhibiting different biological activities.
Metabolic Stability: Branching can sometimes increase metabolic stability by blocking sites of enzymatic oxidation.
Further empirical studies are required to fully elucidate the impact of modifying the ethyl linker in this specific class of compounds.
Systematic Structural Modifications and Their Effect on Mechanistic Pathways
Systematic structural modifications of this compound analogues are a cornerstone of medicinal chemistry efforts to understand their mechanism of action and to develop improved therapeutic agents. By methodically altering different parts of the molecule, researchers can probe the specific interactions that govern its biological effects.
For compounds targeting monoamine transporters, such as the norepinephrine transporter, the primary mechanistic pathway is the inhibition of neurotransmitter reuptake from the synaptic cleft. The structural features of this compound are designed to facilitate high-affinity binding to the transporter protein, thereby blocking its function.
Systematic modifications could include:
Alterations to the Ethoxyphenoxy Moiety: Introducing different substituents on the phenyl ring or changing the nature of the alkoxy group can provide insights into the electronic and steric requirements of the binding site.
Bioisosteric Replacements: Replacing key functional groups with bioisosteres (e.g., replacing the ether oxygen with a sulfur atom) can help to fine-tune the electronic and pharmacokinetic properties of the molecule.
Such studies, particularly when coupled with computational modeling and in vitro binding assays, can provide a detailed picture of the molecular interactions driving the compound's mechanism of action.
Conformational Restriction and Flexible Analogues in SAR Optimization
The three-dimensional conformation of this compound is crucial for its interaction with its biological target. The molecule possesses a degree of conformational flexibility due to the rotatable bonds in the ethyl linker and the chair-boat interconversion of the morpholine ring. SAR optimization often involves strategies to either restrict or strategically increase this flexibility to enhance binding affinity and selectivity.
Conformational Restriction: This approach aims to lock the molecule into its bioactive conformation, the specific three-dimensional shape it adopts when bound to its target. This can be achieved by introducing rigid structural elements, such as incorporating the ethyl linker into a ring system. The advantage of this strategy is that it can reduce the entropic penalty associated with the molecule adopting a specific conformation upon binding, potentially leading to a significant increase in potency.
Flexible Analogues: In some cases, introducing a degree of flexibility can be advantageous. This might allow the molecule to adapt to slight variations in the binding sites of different receptor subtypes or to overcome minor steric clashes. The synthesis and evaluation of a series of analogues with varying degrees of flexibility can provide valuable information about the conformational requirements of the target.
Both approaches are powerful tools in the iterative process of drug design and are essential for optimizing the SAR of this compound analogues to develop compounds with superior therapeutic profiles.
Emerging Research Avenues and Future Directions for 4 2 2 Ethoxyphenoxy Ethyl Morpholine Research
Exploration of Novel Biological Targets and Phenotypic Screening Approaches (In Vitro)
The traditional approach to drug discovery has often been target-based, focusing on a compound's interaction with a single, known molecular target. technologynetworks.com However, there is a renewed emphasis on phenotypic screening, an approach that identifies compounds based on their observable effects on cells or tissues without prior knowledge of the specific target. technologynetworks.com This method is particularly valuable for discovering drugs with novel mechanisms of action, especially for complex diseases where the underlying molecular pathways are not fully understood. technologynetworks.com
Morpholine (B109124) derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them ideal candidates for broad phenotypic screening campaigns. e3s-conferences.orgresearchgate.net For 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, subjecting it to a battery of in vitro phenotypic assays could uncover unexpected biological activities. Modern phenotypic screening platforms utilize high-content imaging, physiologically relevant 3D organoid models, and patient-derived cells, enhancing the potential for identifying clinically relevant effects. technologynetworks.com For instance, screening the compound against a panel of cancer cell lines could reveal selective cytotoxicity, while assays for inflammatory cytokine release could point towards anti-inflammatory potential. nih.gov
| Phenotypic Assay Type | Objective | Example Application for Morpholine Derivatives |
| High-Content Imaging | To visualize and quantify multiple cellular features (e.g., morphology, organelle health, protein localization) upon compound treatment. | Assess the effect of this compound on cancer cell morphology, apoptosis markers, and cell cycle progression. nih.gov |
| 3D Organoid Screening | To test compound efficacy and toxicity in a more physiologically relevant, three-dimensional cell culture model that mimics organ structure. | Evaluate the compound's ability to inhibit the growth of patient-derived tumor organoids. |
| Cell Viability/Cytotoxicity Assays | To determine the concentration at which a compound inhibits cell growth or induces cell death. | Screen against a diverse panel of cell lines (e.g., cancer, immune, neuronal) to identify selective activity. nih.gov |
| Reporter Gene Assays | To measure the activation or inhibition of specific signaling pathways by linking a reporter protein (e.g., luciferase) to a pathway-responsive promoter. | Identify if the compound modulates key pathways like NF-κB (inflammation) or Wnt (development and cancer). |
| Cell Migration and Invasion Assays | To assess a compound's ability to inhibit cancer cell metastasis. | Test the potential of this compound to prevent the movement of metastatic cancer cells in vitro. nih.govnih.gov |
This table outlines potential in vitro phenotypic screening assays that could be employed to discover novel biological activities of this compound.
Application in Chemical Probe Development for Biological Systems
A chemical probe is a highly selective small molecule used as a tool to study and manipulate a specific protein target in cells and organisms, thereby helping to decipher its biological function. eubopen.org Developing such probes is crucial for target validation in the early stages of drug discovery. The morpholine scaffold is an attractive starting point for chemical probe development due to its presence in many bioactive compounds and its favorable properties that often lead to improved solubility and metabolic stability. acs.orgnih.gov
The compound this compound could serve as a foundational structure for a chemical probe development program. The process would involve:
Hit Identification: Identifying an initial interaction between the compound and a protein target, perhaps through phenotypic screening followed by target deconvolution.
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues of this compound to improve potency and selectivity for the identified target. nih.gov
Potency and Selectivity Profiling: Rigorously testing the optimized compound to ensure it is highly potent for its intended target (typically with nanomolar activity) and selective against other related proteins.
Development of a Negative Control: Synthesizing a structurally very similar but biologically inactive analogue. eubopen.org This control is essential to confirm that the observed biological effects are due to the specific interaction with the target and not off-target effects.
The ultimate goal is to produce a well-characterized chemical probe that can be used by the broader scientific community to investigate the biology of a specific target, with all data made publicly available to support best practices in research. chemicalprobes.org
| Characteristic | Description | Importance for a Chemical Probe |
| Potency | The concentration of the probe required to engage the target, typically in the nanomolar range (<100 nM). | High potency ensures that the target can be modulated at low concentrations, minimizing the risk of off-target effects. |
| Selectivity | The probe should interact strongly with its intended target but weakly or not at all with other proteins, especially those within the same family. | High selectivity is critical to confidently link the observed phenotype to the modulation of a specific target. |
| Cellular Activity | The probe must be able to cross the cell membrane to reach its intracellular target and demonstrate on-target activity in a cellular context. | A probe that only works in biochemical assays has limited utility for studying biological systems. |
| Defined Mechanism of Action | The interaction between the probe and its target should be well-understood (e.g., competitive inhibitor, allosteric modulator). | Understanding how the probe works is essential for interpreting experimental results correctly. |
| Availability of a Negative Control | A structurally similar analogue that is inactive against the target. eubopen.org | The negative control helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold. eubopen.org |
This table details the essential criteria that a derivative of this compound would need to meet to be considered a high-quality chemical probe.
Green Chemistry Principles in the Synthesis of Morpholine Derivatives
The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. Traditional methods for synthesizing morpholines often involve multiple steps, harsh reagents, and the generation of significant chemical waste. chemrxiv.org For example, a common route involves the annulation of 1,2-amino alcohols with chloroacetyl chloride, followed by a reduction step using boron or aluminum hydrides, which is a three-step process with considerable waste. chemrxiv.org
Recent research has focused on developing more sustainable and efficient synthetic routes. A notable advancement is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols directly into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.org This method eliminates entire steps and avoids the use of heavy metal reducing agents. chemrxiv.org Other green strategies include:
Use of Greener Solvents: Replacing hazardous solvents like chlorobenzene (B131634) with more environmentally benign alternatives such as ethyl acetate (B1210297). rsc.org
Catalytic Methods: Employing catalysts, including photocatalysts or iron(III) catalysts, to enable reactions under milder conditions with higher efficiency and selectivity. organic-chemistry.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.
Applying these principles to the synthesis of this compound would not only reduce the environmental footprint of its production but could also lower costs and improve safety and efficiency, making the compound more accessible for extensive research. nih.govchemrxiv.org
| Synthesis Aspect | Traditional Method | Green Chemistry Approach |
| Starting Materials | Often relies on multi-step preparations. | Utilizes readily available 1,2-amino alcohols. nih.gov |
| Reagents | Use of hazardous reagents like chloroacetyl chloride and metal hydrides (e.g., LiAlH4). chemrxiv.org | Employs inexpensive and safer reagents like ethylene sulfate and tBuOK. researchgate.netnih.gov |
| Number of Steps | Typically a 3-step process (acylation, cyclization, reduction). chemrxiv.org | A more efficient 1 or 2-step redox-neutral process. nih.govchemrxiv.org |
| Solvents | Often uses halogenated or other hazardous solvents. | Prefers greener solvents like ethyl acetate or water. rsc.org |
| Byproducts & Waste | Generates significant stoichiometric waste from reagents and multiple purification steps. | High atom economy with minimal byproducts, reducing overall waste. chemrxiv.org |
| Energy Consumption | May require high temperatures or harsh reflux conditions. | Often proceeds under milder, more energy-efficient conditions. organic-chemistry.org |
This table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of morpholine derivatives.
Advanced Delivery Systems for Preclinical Research Applications
The effectiveness of a bioactive compound in preclinical studies often depends on its formulation. Advanced drug delivery systems are designed to overcome challenges like poor solubility, instability, and non-specific biodistribution, thereby maximizing therapeutic efficacy and minimizing potential toxicity. genesispub.org For a compound like this compound, employing such systems would be critical for evaluating its true potential in in vitro and subsequent in vivo models.
Several types of delivery systems are particularly relevant for preclinical research:
Nanoparticles: These are sub-micron sized particles that can encapsulate a compound. Poly(lactic-co-glycolic) acid (PLGA) nanoparticles are widely used due to their biocompatibility and biodegradability. mdpi.com Formulating the compound in PLGA nanoparticles could enhance its stability and provide sustained release. mdpi.com
Liposomes: These are spherical vesicles composed of a lipid bilayer. They can carry both hydrophilic and lipophilic compounds and can be modified with surface ligands (e.g., antibodies) to target specific cells or tissues. genesispub.org
Micelles: These are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble compounds. genesispub.org Their small size (typically < 50 nm) can be advantageous for tissue penetration. genesispub.org
By encapsulating this compound in these advanced carriers, researchers can achieve more controlled and targeted delivery in preclinical models. For example, in a cancer model, nanoparticles could exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or be actively targeted to tumor-specific antigens. nih.gov This would ensure that the compound reaches its site of action at a therapeutically relevant concentration, providing a more accurate assessment of its efficacy.
| Delivery System | Description | Potential Preclinical Application for this compound |
| Liposomes | Spherical vesicles made of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. genesispub.org | Improve solubility and stability; can be surface-functionalized for targeted delivery to specific cell types in vitro or in vivo. genesispub.org |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymer-based particles that encapsulate the drug, allowing for controlled and sustained release. mdpi.com | Provide prolonged release of the compound in cell culture media or systemic circulation, reducing the need for frequent administration in preclinical models. mdpi.com |
| Micelles | Self-assembling core-shell structures that solubilize hydrophobic compounds within their core. genesispub.org | Enhance the aqueous solubility of the compound for easier handling in in vitro assays and for intravenous administration in animal studies. |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature, combining advantages of liposomes and polymeric nanoparticles. | Offer high drug loading and stability, potentially useful for oral or topical delivery routes in preclinical testing. mdpi.com |
This table summarizes various advanced delivery systems and their potential utility in the preclinical research of this compound.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (In Vitro)
To fully understand how a compound like this compound works, it is essential to look beyond a single target and embrace a systems-level perspective. nih.gov Systems biology combines experimental data with computational modeling to understand the complex interactions within a biological system. scholaris.camaureenomalley.org A key component of this is the integration of multi-omics data, which involves analyzing the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites) simultaneously. nih.gov
An in vitro multi-omics experiment to study this compound would involve treating a relevant cell line (e.g., a cancer cell line identified from phenotypic screening) with the compound. Samples would be collected at various time points and subjected to different omics analyses:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated by the compound.
Proteomics (Mass Spectrometry): To measure changes in the levels of thousands of proteins.
Metabolomics (Mass Spectrometry/NMR): To detect alterations in cellular metabolism.
Integrating these datasets provides a holistic view of the cellular response. mdpi.commdpi.com For example, transcriptomic data might show that the compound upregulates genes in a specific pathway. Proteomic data could then confirm if the corresponding protein levels also increase, while metabolomic data could show the functional consequence, such as a change in the concentration of a key metabolite in that pathway. This integrated approach can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects, providing a comprehensive understanding that is not achievable with any single omics technology alone. nih.govnih.gov
| Omics Technology | Biological Molecules Measured | Information Gained for Mechanistic Understanding |
| Transcriptomics (e.g., RNA-Seq) | Messenger RNA (mRNA), non-coding RNA | Identifies which genes and signaling pathways are transcriptionally activated or repressed by the compound. mdpi.com |
| Proteomics (e.g., Mass Spectrometry) | Proteins and post-translational modifications | Reveals changes in protein expression and activity, confirming if transcriptional changes translate to the protein level. youtube.com |
| Metabolomics (e.g., MS, NMR) | Small molecule metabolites (e.g., lipids, amino acids, sugars) | Provides a functional readout of the cell's physiological state and identifies metabolic pathways perturbed by the compound. mdpi.com |
| Epigenomics (e.g., ChIP-Seq) | DNA methylation, histone modifications | Uncovers changes in the epigenetic landscape that regulate gene expression in response to the compound. |
This table describes the major multi-omics technologies and the type of information each provides for a comprehensive in vitro mechanistic study of this compound.
Q & A
Q. How can structural derivatives improve selectivity for neurotransmitter targets?
- SAR Studies :
- Modifications : Replace ethoxy with methoxy or halogenated groups to alter steric/electronic profiles.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
